

High-performance liquid chromatography (HPLC) for Drobuline Hydrochloride

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Compound of Interest		
Compound Name:	Drobuline Hydrochloride	
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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Drobuline Hydrochloride**

Introduction

Drobuline hydrochloride is an anti-arrhythmic agent with a chemical structure featuring a diphenylbutanol backbone and an isopropylamino group.[1] Its molecular formula is C₁₉H₂₅NO·HCI.[2] As an amine-containing pharmaceutical compound, precise and accurate quantification is essential for drug development, quality control, and pharmacokinetic studies. This document provides a detailed application note and protocol for the analysis of Drobuline Hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodologies presented are based on established principles for the analysis of basic pharmaceutical compounds and related anti-arrhythmic drugs.[3][4][5]

Physicochemical Properties of Drobuline Hydrochloride

A summary of the relevant physicochemical properties of **Drobuline Hydrochloride** is provided in Table 1. This information is critical for sample preparation and method development.



Property	Value	Reference
Molecular Formula	C19H25NO·HCl	[2]
Molecular Weight	319.87 g/mol	[1][2]
Appearance	White crystalline powder	[1]
Solubility	Highly soluble in DMSO (50 mg/mL), soluble in other organic solvents, poorly soluble in aqueous solutions.	[1][6]
Chemical Structure	Contains a secondary amine (isopropylamino group) and diphenyl groups.	[1][2]

Recommended HPLC Method Parameters

The following HPLC conditions are recommended for the analysis of **Drobuline Hydrochloride**. These parameters may require optimization depending on the specific HPLC system and column used.



Parameter	Recommended Condition	Rationale/Comments
HPLC System	Any standard HPLC system with a UV detector	A system with a quaternary pump and autosampler is preferable for method development and routine analysis.
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 μm particle size)	C18 columns are widely used for the separation of a broad range of pharmaceutical compounds. A C8 or Phenyl-Hexyl column could also be considered for alternative selectivity.[3][7]
Mobile Phase	Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.5)	A gradient elution may be necessary to ensure adequate separation from any impurities. The low pH ensures the amine group is protonated, which can improve peak shape.
Gradient Program	Start with 30% Acetonitrile, increase to 70% over 15 minutes.	This is a starting point and should be optimized based on the retention time of Drobuline Hydrochloride and any related substances.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column.
Column Temperature	30°C	Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength	To be determined (likely in the 210-230 nm range)	The optimal wavelength should be determined by analyzing a standard solution of Drobuline Hydrochloride with a photodiode array (PDA)



		detector to find the absorbance maximum. A wavelength of 214 nm is common for similar compounds.[8]
Injection Volume	10 μL	This can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Diluent	50:50 (v/v) Acetonitrile:Water	This ensures that the sample is fully dissolved and is compatible with the mobile phase.

Experimental Protocols Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh approximately 25 mg of **Drobuline Hydrochloride** reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved. Dilute to the mark with the diluent and mix well.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 μg/mL).

Sample Preparation (for a Tablet Formulation)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Drobuline Hydrochloride and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.



- Dilute to the mark with the diluent, mix well, and filter through a 0.45 μm syringe filter into an HPLC vial.
- Further dilutions may be necessary to bring the concentration within the calibration range.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:



Parameter	Description	Acceptance Criteria (Typical)
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.	The peak for Drobuline Hydrochloride should be pure and well-resolved from other peaks.
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least five concentrations.
Accuracy	The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.	Mean recovery between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision)	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.	Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically determined based on a signal-to-noise ratio of 10:1.



Methodological & Application

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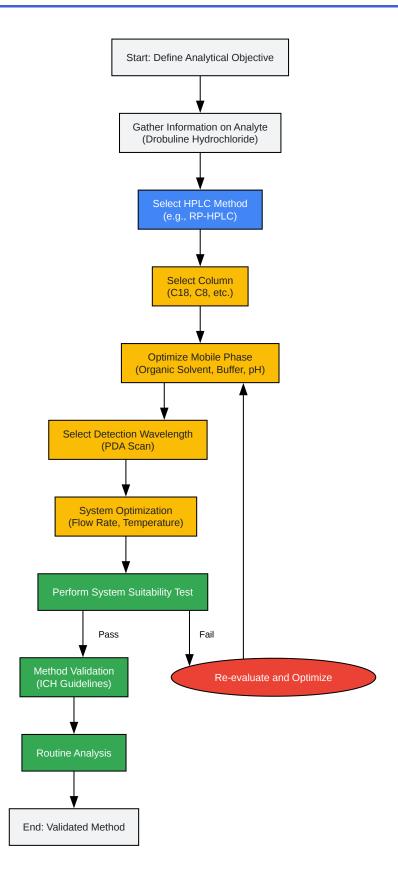
Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

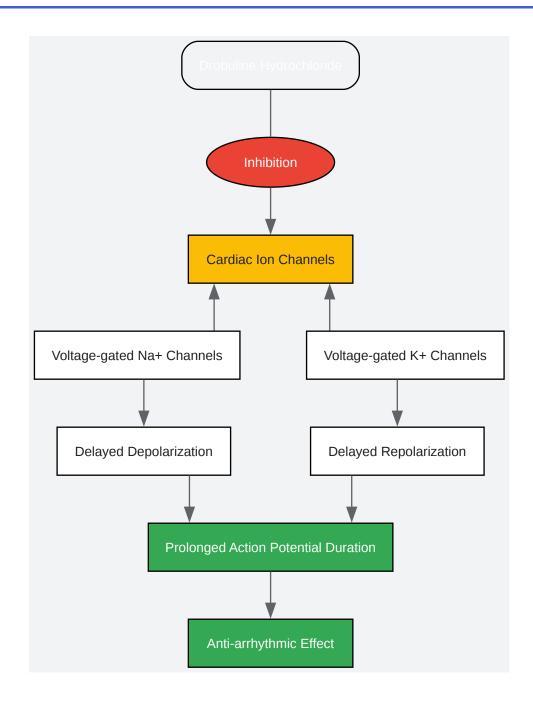
The results should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Diagrams









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